molecular formula C18H19NO4 B5602015 methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate

methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate

Cat. No. B5602015
M. Wt: 313.3 g/mol
InChI Key: BUYQHOOALVWYHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, involves multi-step processes starting from corresponding acetoacetic esters. These compounds serve as reagents for preparing various heterocyclic systems, demonstrating the versatility of such esters in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997). The process showcases the efficiency of utilizing specific esters in constructing complex molecular structures.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2-amino-4,6-dimethylpyridinium benzoate, has been analyzed through techniques like X-ray crystallography. These studies reveal intricate details about molecular geometry, including bond lengths and angles, providing insights into the compound's structural characteristics and the influence of substituents on its overall architecture (Asaruddin et al., 2010).

properties

IUPAC Name

methyl 4-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-8-13(2)10-16(9-12)23-11-17(20)19-15-6-4-14(5-7-15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYQHOOALVWYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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